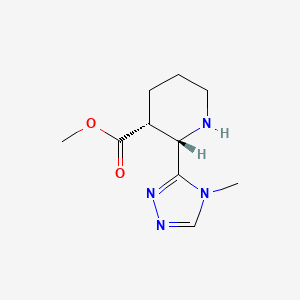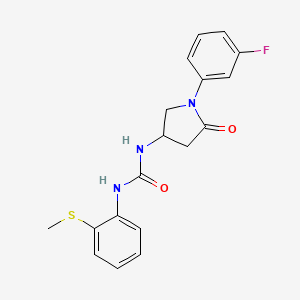
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a chemical compound with potential applications in scientific research. It is also known by the name of "Compound 12" and belongs to the class of urea-based inhibitors.
Applications De Recherche Scientifique
Chemistry and Pharmacology
Research on urea derivatives like 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea has led to the identification of compounds with potential applications in chemistry and pharmacology. These compounds have been explored for their central nervous system (CNS) activities, including anxiolytic and muscle-relaxant properties. A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated significant pharmacological activity, highlighting the potential of urea derivatives in developing new CNS agents (Rasmussen et al., 1978).
Molecular Synthesis and Design
Urea derivatives have also played a crucial role in molecular synthesis and design, contributing to the development of fluorescent dyes and pharmaceutical compounds. The synthesis of Boranil fluorophore derivatives through modifications of the urea component has been a significant advancement in the field of organic chemistry, providing new insights into the design of functionalized fluorescent dyes (Frath et al., 2012). Moreover, the stereoselective synthesis of active metabolites of potent kinase inhibitors highlights the importance of urea derivatives in pharmaceutical development (Chen et al., 2010).
Material Science and Gelation
In material science, urea derivatives have been investigated for their ability to form hydrogels, with the morphology and rheology of these gels being tunable based on the identity of the anion. This property represents a novel approach to modifying the physical properties of gels, opening new avenues for applications in biotechnology and drug delivery systems (Lloyd & Steed, 2011).
Biological Studies and Therapeutics
Urea derivatives have been explored for their biological activities, including their role in modulating feeding, arousal, stress, and drug abuse through the orexin receptor system. The evaluation of selective orexin receptor antagonists in models of binge eating has revealed the potential therapeutic applications of urea derivatives in treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-25-16-8-3-2-7-15(16)21-18(24)20-13-10-17(23)22(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXREISIXWACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

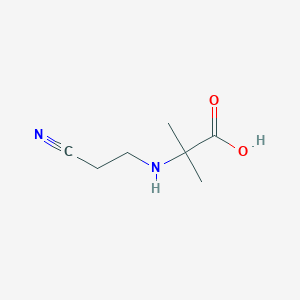

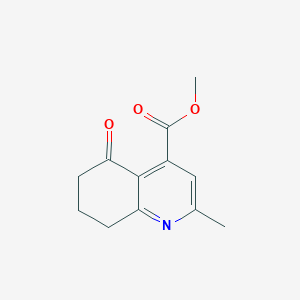
![2-(5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2459624.png)

![{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2459626.png)
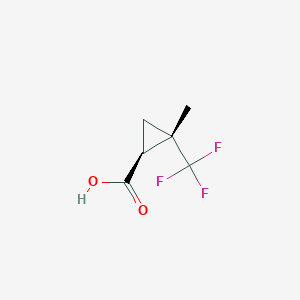
![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459630.png)
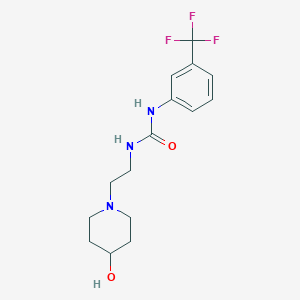
![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2459639.png)
